Oxocan-5-one
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Overview
Description
Oxocan-5-one is a heterocyclic organic compound with the molecular formula C₇H₁₂O₂ It is a seven-membered ring structure containing one oxygen atom and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxocan-5-one can be synthesized through the oxidation of cycloheptanone. One common method involves the use of meta-chloroperoxybenzoic acid (mCPBA) as the oxidizing agent. The reaction is typically carried out in dichloromethane at room temperature for several days . The reaction mixture is then filtered, and the organic phases are combined and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, the purification steps are scaled up to handle larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxocan-5-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of carboxylic acids.
Reduction: Reduction reactions can convert this compound to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxocan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include mCPBA and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted oxocan derivatives.
Scientific Research Applications
Oxocan-5-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of oxocan-5-one involves its interaction with specific molecular targets. The ketone functional group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cycloheptanone: A precursor in the synthesis of oxocan-5-one.
Oxocan-2-one: Another oxocan derivative with different functional groups.
Oxetane: A four-membered ring compound with an oxygen atom.
Uniqueness
This compound is unique due to its seven-membered ring structure and the presence of a ketone functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
oxocan-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-7-3-1-5-9-6-2-4-7/h1-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFWITMGMTXZQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CCCOC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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